molecular formula C12H16O B105894 1-Phenylcyclohexanol CAS No. 1589-60-2

1-Phenylcyclohexanol

Cat. No.: B105894
CAS No.: 1589-60-2
M. Wt: 176.25 g/mol
InChI Key: DTTDXHDYTWQDCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexanol can be synthesized through the reaction of bromobenzene with magnesium in diethyl ether, followed by the addition of cyclohexanone . The reaction is carried out at 35°C, and the product is obtained with a high yield of 97% .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound to 1-phenylcyclohexanone.

    Reduction: The compound can be reduced to cyclohexylbenzene.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

    Oxidation: 1-Phenylcyclohexanone

    Reduction: Cyclohexylbenzene

    Substitution: Depending on the substituent, various substituted cyclohexanols can be formed.

Scientific Research Applications

1-Phenylcyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylcyclohexanol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The aromatic ring can participate in π-π interactions, further affecting its behavior in chemical and biological systems .

Comparison with Similar Compounds

    Cyclohexanol: Similar in structure but lacks the phenyl group.

    1-Phenyl-1-propanol: Similar in having a phenyl group but differs in the carbon chain length.

    Benzyl alcohol: Contains a benzyl group but lacks the cyclohexane ring.

Uniqueness: 1-Phenylcyclohexanol is unique due to the presence of both a cyclohexane ring and a phenyl group, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it useful in diverse applications .

Properties

IUPAC Name

1-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTDXHDYTWQDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166537
Record name Cyclohexanol, 1-phenyl-
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Molecular Weight

176.25 g/mol
Source PubChem
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CAS No.

1589-60-2
Record name 1-Phenylcyclohexanol
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Record name 1-Phenylcyclohexanol
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Record name Cyclohexanol, 1-phenyl-
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Record name 1-phenylcyclohexanol
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Record name 1-Phenylcyclohexanol
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Synthesis routes and methods I

Procedure details

Reactions of aryl halides with reactive calcium required slightly higher temperatures, up to -30° C. for aryl bromides and up to -20° C. for aryl chlorides. The aryl calcium compounds are very stable at room temperature. Reactions of m-bromotoluene, m-bromoanisole, and p-chlorotoluene with the soluble highly reactive calcium complex gave the corresponding arylcalcium reagents in quantitative yields based on the GC analyses of reaction quenches. The 1,2-addition of these arylcalcium compounds with ketones gave the alcohols in excellent yields (76%, 79% and 86%, respectively). The soluble highly reactive calcium readily reacted with fluorobenzene at room temperature to form the corresponding organometalic compound which underwent an addition reaction with cyclohexanone to give 1-phenylcyclohexanol in 85% yield.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The Grignard reagent resulting from the action of 48.9 g (0.3M) of bromobenzene on 8.75 g (0.35M) of magnesium in the form of turnings is prepared in 300 ml of anhydrous ether. To it is added 19.6 g (0.2M) of cyclohexanone dissolved in 300 ml of anhydrous ether. Stirring takes place for 3 h on the reflux condenser and the complex is decomposed by a cold, saturated NH4Cl solution and then, after settling, the liquids are extracted with ether (3×200 ml). The ethers are dried (Na2SO4) and evaporated in vacuo to give a yellowish solid which, after two crystallizations in petroleum ether, give 25 g of white 1-phenyl-cyclohexanol melting at 60° to 61° C. (IR).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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